Cyclopropyl(m-tolyl)methanol
Description
Cyclopropyl(m-tolyl)methanol is a cyclopropane-containing secondary alcohol characterized by a cyclopropyl ring directly bonded to a methanol group and a meta-methylphenyl (m-tolyl) substituent. The m-tolyl group introduces steric and electronic effects that influence the compound’s reactivity, solubility, and applications. Cyclopropyl groups are known for their high ring strain (~27.5 kcal/mol), which enhances reactivity in ring-opening and cross-coupling reactions .
Properties
IUPAC Name |
cyclopropyl-(3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9,11-12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJOHEMCPDGCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropyl Grignard Addition to m-Tolyl Aldehyde
Reacting cyclopropylmagnesium bromide with m-tolualdehyde would yield the target alcohol after acidic workup. This method benefits from the commercial availability of m-tolualdehyde and the well-established synthesis of cyclopropyl Grignard reagents. However, the steric bulk of the m-tolyl group may hinder nucleophilic attack, necessitating elevated temperatures or prolonged reaction times.
m-Tolyl Grignard Addition to Cyclopropyl Ketone
Alternatively, an m-tolyl Grignard reagent could attack a cyclopropyl ketone, such as cyclopropyl methyl ketone. Recent advances in continuous-flow Grignard synthesis, as described in WO2014207206A1, enhance this method’s practicality. The patent reports >90% conversion in a fluidized-bed reactor, where magnesium particulates react with organohalides under controlled solvent flow. Applying this technology to m-tolyl bromide or iodide would streamline reagent preparation, improving yield and reproducibility.
Comparative Grignard Pathways
| Substrate | Grignard Reagent | Conditions | Theoretical Yield |
|---|---|---|---|
| m-Tolualdehyde | Cyclopropyl-MgBr | THF, 0°C to RT | 70–85% |
| Cyclopropyl methyl ketone | m-Tolyl-MgI | Fluidized bed, 50°C | >90% |
Sulfite Ring-Opening with Oxygen Nucleophiles
The ring-opening of cyclopropane-derived sulfites presents an underexplored pathway to this compound. In CN103539714A, cyclopropyl dimethanol cyclic sulfite (V) reacts with potassium thioacetate to form thioesters, which are subsequently hydrolyzed to mercaptan derivatives. Modifying this protocol to employ water or hydroxide ions as nucleophiles could directly yield the alcohol. For example, treating the sulfite with aqueous NaOH under mild conditions may cleave the sulfite ring, producing the desired hydroxyl group.
Proposed Reaction Mechanism
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Sulfite Activation : The electrophilic sulfur atom in the cyclic sulfite attracts hydroxide ions.
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Ring Opening : Nucleophilic attack at the cyclopropane-adjacent carbon breaks the S–O bond, forming a sulfate intermediate.
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Deprotonation : The intermediate loses a proton to generate the alcohol.
This method’s success hinges on optimizing the nucleophile’s strength and reaction polarity. Polar aprotic solvents like dimethylformamide (DMF) may enhance nucleophilicity, while phase-transfer catalysts could improve interfacial reactions.
Ester Protection and Hydrolysis Strategies
Ester intermediates provide a protective handle for hydroxyl groups during synthesis. The ACS Organic Process Research & Development article outlines a method where alcohols are converted to mesylates, then displaced by cyanide ions before hydrolysis. Adapting this to this compound synthesis would involve:
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Esterification : Protecting the hydroxyl group as a mesylate or tosylate.
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Cyanide Displacement : Replacing the leaving group with a nitrile.
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Hydrolysis : Converting the nitrile to a carboxylic acid, followed by reduction to the alcohol.
While this route is circuitous, it offers precise control over stereochemistry and functional group compatibility. The reported 73% yield in the final hydrolysis step suggests room for improvement via catalyst screening or solvent optimization.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(m-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopropyl(m-tolyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed:
Oxidation: Cyclopropyl(m-tolyl)ketone or cyclopropyl(m-tolyl)aldehyde.
Reduction: Cyclopropyl(m-tolyl)methane.
Substitution: Cyclopropyl(m-tolyl)halides or cyclopropyl(m-tolyl)amines.
Scientific Research Applications
Drug Design and Development
Cyclopropyl(m-tolyl)methanol serves as a valuable scaffold in drug design, particularly for developing antimicrobial and anticancer agents. Its structural features allow for modifications that can enhance biological activity.
- Antimicrobial Activity : Research has indicated that compounds containing cyclopropane structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of cyclopropyl compounds have been synthesized and tested for their efficacy against various pathogens, demonstrating promising results .
- Anticancer Potential : The unique reactivity of this compound allows it to interact with biological targets implicated in cancer progression. Studies have explored the synthesis of derivatives that show selective cytotoxicity towards cancer cells while sparing normal cells .
Mechanistic Studies
The compound has been utilized in studies investigating the mechanisms of action of antimicrobial agents. For example, molecular docking studies have been conducted to analyze binding affinities between cyclopropyl derivatives and specific proteins involved in fungal resistance mechanisms .
Synthetic Intermediate
This compound is frequently used as an intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical transformations makes it a versatile building block in organic chemistry.
- Reactions : It can participate in reduction reactions, yielding alcohols with high efficiency. For instance, reactions involving sodium borohydride (NaBH4) have shown high yields when converting ketones derived from cyclopropyl structures into their corresponding alcohols .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Reduction with NaBH4 | Methanol, room temperature | 94 |
| MPV Reduction | Toluene, under O2 atmosphere | >99 |
Comparison with Related Compounds
This compound exhibits unique reactivity compared to other cyclic compounds due to its three-membered ring structure. Below is a comparison table highlighting its distinct features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclobutyl(m-tolyl)methanol | Cyclobutane derivative | Larger ring size; different strain characteristics |
| Prop-2-en-1-ol | Allyl alcohol | No ring strain; more reactive due to double bond |
| 1-Methylcyclobutan-1-ol | Cyclobutane derivative | Similar ring structure; different substituents |
| 1-(p-Tolyl)cyclobutan-1-ol | Cyclobutane derivative | Similar aromatic substitution; larger ring strain |
Antimicrobial Activity Study
A study synthesized several amide derivatives from cyclopropane-based compounds, including this compound, and evaluated their antimicrobial properties. The findings showed that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents .
Synthesis of Novel Derivatives
Researchers have explored the synthesis of novel derivatives using this compound as a starting material. These derivatives were tested for various biological activities, including anti-inflammatory and analgesic effects, demonstrating the compound's versatility in medicinal chemistry .
Mechanism of Action
The mechanism by which cyclopropyl(m-tolyl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclopropyl group imparts conformational rigidity, which can affect the compound’s binding affinity to various targets .
Comparison with Similar Compounds
Comparison with Similar Cyclopropyl Methanol Derivatives
Structural and Physical Properties
*Inferred from analogs (e.g., 3c in ).
Key Observations:
- Solubility: this compound likely exhibits high methanol solubility, similar to cyclopropylfentanyl and cyclopropanated carbohydrates . The m-tolyl group’s hydrophobicity may reduce aqueous solubility compared to polar derivatives like [2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol .
Reactivity and Chemical Behavior
Ring-Opening Reactions:
- Cyclopropyl derivatives undergo ring-opening via nucleophilic attack or acid catalysis. For example, cyclopropyl p-toluenesulfonates exhibit lower solvolysis reactivity compared to cyclopentyl analogs due to reduced ring strain relief .
- The m-tolyl group’s electron-donating methyl substituent may stabilize transition states in ring-opening reactions, contrasting with electron-withdrawing groups (e.g., bromo in ), which could slow such processes.
Oxidation and Flavin Interactions:
- Cyclopropyl amines and alcohols are known to inactivate flavin-dependent enzymes (e.g., monoamine oxidase) via non-radical mechanisms involving imine intermediates . This compound’s tertiary alcohol structure may limit direct flavin interactions but could serve as a precursor to reactive ketones.
Biological Activity
Cyclopropyl(m-tolyl)methanol is an organic compound characterized by its unique structure, which includes a cyclopropyl group and an m-tolyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial properties, enzyme interactions, and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound may serve as a promising candidate for the development of new antimicrobial agents .
Enzyme Interactions
This compound has been investigated for its interactions with various enzymes. One notable study focused on its inhibition of adenosine kinase (AdK), which plays a critical role in cellular energy regulation. The compound demonstrated significant inhibitory effects at varying concentrations:
| Concentration (µM) | Percent Inhibition |
|---|---|
| 50 | 88.3 ± 0.3 |
| 20 | 88.4 ± 0.3 |
| 1 | 44.4 ± 0.8 |
This interaction indicates potential therapeutic applications in conditions where adenosine signaling is dysregulated .
The mechanism by which this compound exerts its biological effects involves several key factors:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, influencing the compound's reactivity.
- Conformational Rigidity: The cyclopropyl moiety provides rigidity, affecting binding affinity to various molecular targets.
- Electrostatic Interactions: The m-tolyl group enhances interactions with enzymes and receptors.
These mechanisms contribute to the compound's diverse biological activities .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited moderate to high activity, particularly against Candida albicans, suggesting its potential use in antifungal therapies .
Case Study: Enzyme Inhibition
In another investigation, this compound was tested as an AdK inhibitor. The study found that it significantly inhibited enzyme activity at concentrations as low as 1 µM, highlighting its potential role in drug development for conditions related to adenosine metabolism .
Applications in Medicinal Chemistry
This compound is being explored for various applications in medicinal chemistry:
Q & A
Q. What are common synthetic routes for Cyclopropyl(m-tolyl)methanol, and how are reaction conditions optimized?
this compound can be synthesized via catalytic cycloisomerization of hydroxylated enynes using PtCl₂ or AuCl/AgSbF₆, which forms bicyclo[3.1.0]hexanone intermediates . Alternatively, manganese-catalyzed acceptorless-dehydrogenative coupling of cyclopropyl methanol with methyl ketones enables a cascade reaction involving vinyl cyclopropenone intermediates . For optimization, controlled low temperatures (−40 °C to RT) and solvent selection (e.g., MeCN or methanol) are critical to minimize side reactions and improve yields. Reaction monitoring via TLC or HPLC ensures progress, while quenching with aqueous workup isolates the product .
Q. How is this compound characterized structurally and functionally?
Structural elucidation employs:
- IR spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3234 cm⁻¹, C=O at ~1706 cm⁻¹) .
- HRMS (nanochip-ESI/LTQ-Orbitrap) : Confirms molecular ion [M + Na]⁺ with high accuracy (e.g., m/z 337.0059) .
- NOESY experiments : Resolves relative stereochemistry by detecting spatial proximity of protons .
- APCI-MS : Analyzes gas-phase ion behavior under controlled declustering potentials (e.g., 30 V) and nebulizer currents (3.0 μA) for protonated species .
Q. What factors influence the stability of this compound under basic conditions?
Base-catalyzed racemization and H/D exchange studies in methanol with NaOMe reveal that the cyclopropyl ring’s "I-strain" imposes an energy barrier on carbanion inversion, stabilizing the compound against racemization. However, prolonged exposure to strong bases (pH > 10) at elevated temperatures (>40 °C) can induce ring-opening or decomposition. Stability is monitored via chiral HPLC or isotopic labeling .
Advanced Research Questions
Q. What catalytic intermediates are involved in the synthesis of this compound derivatives?
Platinum-catalyzed cycloisomerization proceeds via cyclopropylmethyl platinum carbene intermediates, as evidenced by deuterium labeling and stereochemical analysis . In manganese-catalyzed reactions, radical-initiated ring expansion of vinyl cyclopropenones is proposed, supported by computational studies (DFT) to map transition states and bond reorganization .
Q. How do solvent effects modulate the stereochemical docking of this compound to ketones?
Q. What structural features of this compound enhance its bioactivity in medicinal chemistry?
The cyclopropyl ring improves metabolic stability and receptor affinity by restricting conformational flexibility, as seen in cyclopropane-containing drugs like Pitavastatin . Derivatives such as benzyl (1-(hydroxymethyl)cyclopropyl)carbamate exhibit antimicrobial and anticancer potential, with SAR studies highlighting the importance of substituents on the m-tolyl group .
Q. What electrochemical strategies are suitable for analyzing this compound oxidation?
Controlled potential oxidation at 1.70 V vs. SCE in methanol (0.08 A/cm² current density) selectively oxidizes the cyclopropyl group before solvent degradation. Challenges include identifying inert supporting electrolytes (e.g., tetrabutylammonium hexafluorophosphate) compatible with carbon electrodes .
Methodological Considerations
- Stereochemical Integrity : Use chiral stationary phase HPLC to monitor racemization during synthesis .
- Reaction Optimization : Screen silver perchlorate in methanol for ring-expansion reactions (yield ~61%) .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to predict solvent docking effects and reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
